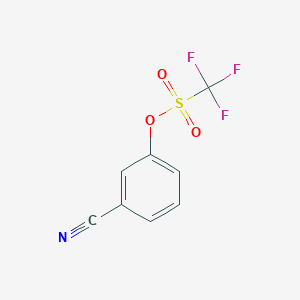
3-Cyanophenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H4F3NO3S. It is a derivative of phenyl trifluoromethanesulfonate, where a cyano group is attached to the phenyl ring. This compound is known for its utility in various organic synthesis reactions due to its excellent leaving group properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Cyanophenyl trifluoromethanesulfonate can be synthesized through the trifluoromethanesulfonylation of 3-cyanophenol. The reaction typically involves the use of trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyanophenyl trifluoromethanesulfonate undergoes various types of reactions, including nucleophilic substitution, Suzuki-Miyaura coupling, and Heck reactions. Its triflate group makes it highly reactive in these processes .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or DMF.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters.
Heck Reactions: These reactions use palladium catalysts and alkenes, often in the presence of a base like triethylamine in solvents such as DMF or NMP.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
3-Cyanophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs and diagnostic agents.
Mecanismo De Acción
The mechanism of action of 3-cyanophenyl trifluoromethanesulfonate primarily involves its role as a leaving group in various organic reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes it an excellent reagent for nucleophilic substitution and cross-coupling reactions .
Comparación Con Compuestos Similares
- 4-Cyanophenyl trifluoromethanesulfonate
- 2-Cyanophenyl trifluoromethanesulfonate
- Phenyl trifluoromethanesulfonate
Comparison: 3-Cyanophenyl trifluoromethanesulfonate is unique due to the position of the cyano group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers (2- and 4-cyanophenyl trifluoromethanesulfonate), the 3-cyano derivative may exhibit different steric and electronic effects, impacting its behavior in synthetic applications .
Propiedades
Número CAS |
66152-74-7 |
|---|---|
Fórmula molecular |
C8H4F3NO3S |
Peso molecular |
251.18 g/mol |
Nombre IUPAC |
(3-cyanophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-2-6(4-7)5-12/h1-4H |
Clave InChI |
VDWKMBNKPLCHFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


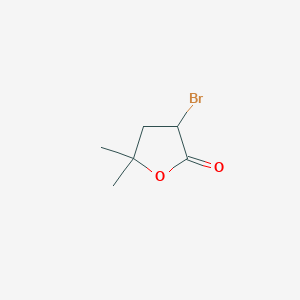
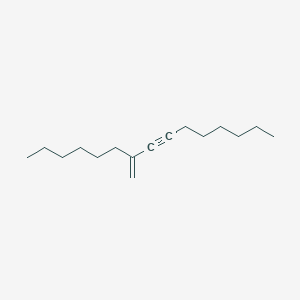
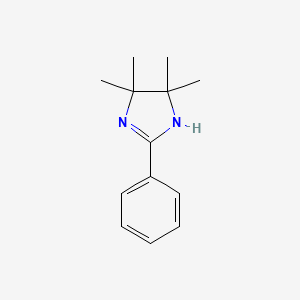
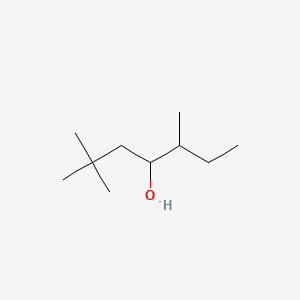
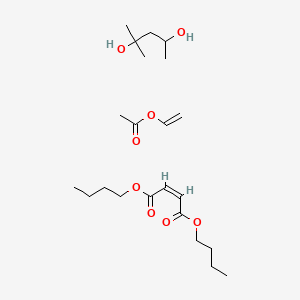


![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)

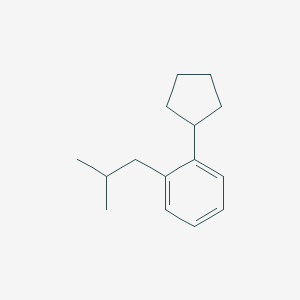
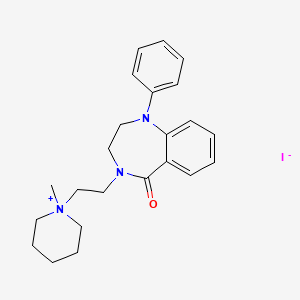
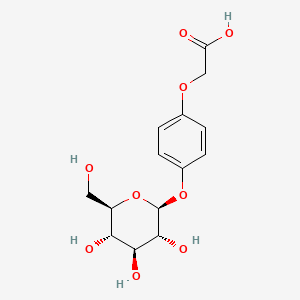
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
